1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Overview
Description
1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a useful research compound. Its molecular formula is C14H11FN2O and its molecular weight is 242.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .
Mode of Action
It is known that the incorporation of a pyrrolopyridone core can improve potency by 9–19-fold , suggesting that this compound may interact strongly with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the compound is stable at room temperature , suggesting it has good environmental stability.
Biological Activity
1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a synthetic compound with potential therapeutic applications. Its molecular formula is C14H11FN2O, and it has garnered interest due to its structural analogies to biologically active pyrrolopyridines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Weight : 242.25 g/mol
- CAS Number : 1258651-06-7
- Molecular Structure : The compound features a pyrrolo[2,3-c]pyridine core with a fluorophenyl methyl substituent.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Kinase Inhibition : Many pyrrolopyridine derivatives exhibit inhibitory effects on protein kinases, which are crucial for cell signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can inhibit the activity of tyrosine kinases associated with tumor growth and metastasis .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties. They may modulate adenosine levels in the brain, potentially offering therapeutic benefits in neurological disorders .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Cancer Research : A study highlighted the efficacy of pyrrolopyridine derivatives in inhibiting EPH receptors, which are overexpressed in various cancers. The compound's ability to target these receptors suggests its potential as an anticancer agent .
- Neuropharmacology : Research on related compounds has shown promising results in reducing seizure activity in animal models. These findings indicate that this compound may have similar effects due to its structural properties .
- Antimicrobial Activity : Preliminary studies are exploring the compound's effectiveness against specific bacterial strains. Results from ongoing research indicate potential antimicrobial properties that merit further investigation .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6H-pyrrolo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSPBXTNIJWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156999 | |
Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-06-7 | |
Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Fluorophenyl)methyl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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